molecular formula C13H17N3O5S2 B2658425 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1170426-87-5

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2658425
CAS No.: 1170426-87-5
M. Wt: 359.42
InChI Key: YTAOYBJNNKWRBW-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with dimethoxy groups and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: The synthesis begins with the formation of the benzo[d]thiazole ring through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.

    Introduction of Dimethoxy Groups: The benzo[d]thiazole intermediate is then subjected to methylation using dimethyl sulfate or a similar methylating agent to introduce the dimethoxy groups at the 5 and 6 positions.

    Acetamide Formation: The dimethoxybenzo[d]thiazole derivative is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide moiety.

    Sulfonamide Formation: Finally, the acetamide intermediate is treated with methylamine and a sulfonyl chloride to introduce the N-methylmethylsulfonamido group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylamino)acetamide: Similar structure but lacks the sulfonamido group.

    N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-ethylmethylsulfonamido)acetamide: Similar structure with an ethyl group instead of a methyl group on the sulfonamido moiety.

Uniqueness

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is unique due to the presence of both dimethoxy groups on the benzo[d]thiazole ring and the N-methylmethylsulfonamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-12(17)15-13-14-8-5-9(20-2)10(21-3)6-11(8)22-13/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOYBJNNKWRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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